7-Octadecenoic acid, methyl ester
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Overview
Description
cis-7-Octadecenoic acid methyl ester: is a fatty acid methyl ester with the molecular formula C19H36O2 . It is a derivative of octadecenoic acid, characterized by the presence of a double bond at the seventh carbon atom in the cis configuration. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Octadecenoic acid methyl ester typically involves the esterification of cis-7-Octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of cis-7-Octadecenoic acid methyl ester often involves the transesterification of vegetable oils containing cis-7-Octadecenoic acid. This process uses methanol and a base catalyst such as sodium methoxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: cis-7-Octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Amides and esters: from substitution reactions.
Scientific Research Applications
cis-7-Octadecenoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism of action of cis-7-Octadecenoic acid methyl ester involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
- cis-9-Octadecenoic acid methyl ester (Methyl oleate)
- cis-11-Octadecenoic acid methyl ester
- cis-10-Nonadecenoic acid methyl ester
Comparison: cis-7-Octadecenoic acid methyl ester is unique due to the position of its double bond, which imparts distinct chemical and physical properties. For instance, compared to cis-9-Octadecenoic acid methyl ester, it has different reactivity and stability profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C19H36O2 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (E)-octadec-7-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3/b13-12+ |
InChI Key |
XMONTNNUOWTMGE-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
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